3-Bromo-5-chlorobiphenyl

Description

BenchChem offers high-quality 3-Bromo-5-chlorobiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-chlorobiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

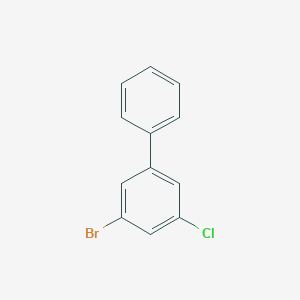

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-5-phenylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrCl/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLJTKRBBCLGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrCl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126866-35-1 | |

| Record name | 3-Bromo-5-chlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-5-chlorobiphenyl CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 3-Bromo-5-chlorobiphenyl, a halogenated aromatic compound with significant potential in various scientific and industrial sectors. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized understanding of this molecule's properties, synthesis, and handling. This document is structured to deliver actionable insights and robust methodologies, empowering researchers to confidently and safely incorporate 3-Bromo-5-chlorobiphenyl into their workflows. Every piece of information is meticulously sourced and referenced to ensure the highest level of scientific integrity.

Chemical Identity and Core Properties

3-Bromo-5-chlorobiphenyl, identified by the CAS Number 126866-35-1 , is a substituted biphenyl carrying both a bromine and a chlorine atom on one of its phenyl rings. This specific substitution pattern imparts unique reactivity and physical characteristics that are of interest in organic synthesis and materials science.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 126866-35-1 | [Catsyn, BLDpharm] |

| Molecular Formula | C₁₂H₈BrCl | [Catsyn, BLDpharm] |

| Molecular Weight | 267.55 g/mol | [Catsyn, BLDpharm] |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds |

| Melting Point | Data not available for this specific isomer | N/A |

| Boiling Point | Data not available for this specific isomer | N/A |

| Solubility | Expected to be soluble in non-polar organic solvents. | Inferred from similar compounds |

Synthesis of 3-Bromo-5-chlorobiphenyl: A Mechanistic Perspective

The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. For unsymmetrically substituted biphenyls like 3-Bromo-5-chlorobiphenyl, the Suzuki-Miyaura cross-coupling reaction is the method of choice due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.

Conceptual Synthesis via Suzuki-Miyaura Coupling

The logical synthetic approach involves the palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide. In the context of 3-Bromo-5-chlorobiphenyl, two primary retrosynthetic disconnections are possible:

-

Route A: Coupling of phenylboronic acid with 1-bromo-3-chloro-5-iodobenzene (or a similar trifunctionalized benzene).

-

Route B: Coupling of a (3-bromo-5-chlorophenyl)boronic acid with a simple phenyl halide.

Route A is often preferred due to the commercial availability and reactivity of phenylboronic acid. The choice of the polyhalogenated benzene derivative is critical, with the reactivity of the halogens typically following the order I > Br > Cl, allowing for selective coupling at the most reactive site.

Figure 1: Conceptual workflow for the Suzuki-Miyaura synthesis of 3-Bromo-5-chlorobiphenyl.

Exemplary Laboratory Protocol (Hypothetical)

The following protocol is a representative, non-validated procedure based on established Suzuki-Miyaura coupling methodologies. It must be adapted and optimized for specific laboratory conditions and safety protocols.

Materials:

-

1-Bromo-3-chloro-5-iodobenzene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Inert Atmosphere: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add 1-bromo-3-chloro-5-iodobenzene (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-Bromo-5-chlorobiphenyl.

Safety, Handling, and Reactivity

As a halogenated aromatic compound, 3-Bromo-5-chlorobiphenyl requires careful handling. The following information is based on data for the specific CAS number 126866-35-1 provided by chemical suppliers.

Table 2: GHS Hazard Information for 3-Bromo-5-chlorobiphenyl

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage |

| Hazardous to the Aquatic Environment, Long-term Hazard | H410 | Very toxic to aquatic life with long lasting effects |

Signal Word: Danger

Precautionary Statements:

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

-

P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.

Handling and Storage:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated place.

-

Keep away from strong oxidizing agents.

Reactivity Profile:

The two different halogen substituents on the same phenyl ring offer opportunities for regioselective reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited to sequentially introduce different substituents onto the biphenyl scaffold.

Applications in Research and Development

Substituted biphenyls are privileged structures in medicinal chemistry and materials science. While specific applications for 3-Bromo-5-chlorobiphenyl are not extensively documented in the provided search results, its structural motifs suggest potential utility in several areas:

-

Drug Discovery: Halogenated organic compounds are widely used in the development of new pharmaceuticals. The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding.[1][2]

-

Materials Science: Biphenyl derivatives are key components in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and conductive polymers. The specific substitution pattern and the presence of heavy atoms like bromine can be used to tune the photophysical and electronic properties of these materials.[3][4]

-

Organic Synthesis: As a building block, 3-Bromo-5-chlorobiphenyl can be used to create more complex molecular architectures through sequential cross-coupling reactions at the bromine and chlorine positions.[4]

Conclusion

3-Bromo-5-chlorobiphenyl is a valuable synthetic intermediate with potential applications in diverse fields. Its synthesis is most effectively achieved through Suzuki-Miyaura cross-coupling. Due to its hazardous nature, strict adherence to safety protocols is paramount. Further research into the specific physical properties and reactivity of this compound will undoubtedly expand its utility in the development of novel pharmaceuticals and advanced materials.

References

Please note that direct links for some references were not available in the search results. The provided links are to the general domain of the source where the information was found.

-

Catsyn: [Link]

- Auffinger, P., et al. (2004). Halogen bonds in biological molecules. Proceedings of the National Academy of Sciences, 101(48), 16789-16794. (General reference on halogen bonding in drug discovery)

-

RSC Publishing: [Link]

-

MDPI: [Link]

-

NINGBO INNO PHARMCHEM CO., LTD.: [Link]

Sources

Technical Guide: Structural & Synthetic Divergence of 3-Bromo-5-chlorobiphenyl vs. 3-Bromo-3'-chlorobiphenyl

Executive Summary

This technical guide analyzes the structural, electronic, and synthetic distinctions between two constitutional isomers: 3-Bromo-5-chlorobiphenyl (Isomer A) and 3-Bromo-3'-chlorobiphenyl (Isomer B) . While they share the molecular formula

-

Isomer A (3,5-): Represents a single-ring substituted system. The halogen functionalization is concentrated on one phenyl ring, leaving the other unsubstituted. This creates a localized electron-deficient core.

-

Isomer B (3,3'-): Represents a bridge-separated system. The halogens are distributed across both rings. This preserves the independent electronic character of each ring and allows for modular "building block" assembly.

Part 1: Structural & Conformational Analysis

Topological Symmetry and Point Groups

The arrangement of halogens fundamentally alters the molecular symmetry, influencing crystal packing and solubility.

| Feature | 3-Bromo-5-chlorobiphenyl (3,5-) | 3-Bromo-3'-chlorobiphenyl (3,3'-) |

| Substitution Pattern | Meta-Meta (Same Ring) | Meta-Meta (Across Rings) |

| Symmetry Point Group | ||

| Dipole Moment | Higher (Vectors additive on one ring) | Lower (Vectors partially cancel across twist) |

| Steric Environment | Crowded on Ring A; Ring B is open. | Balanced steric load on both rings. |

Torsion Angles and Planarity

Biphenyl systems are rarely planar in solution due to steric repulsion between ortho-hydrogens.

-

Twist Angle: Both isomers lack ortho-substituents (2, 2', 6, 6' positions are protons). Therefore, both exhibit a standard biphenyl twist angle of approximately 44° in solution and 0–40° in the solid state, depending on packing forces.

-

Electronic Communication: The 3,3'-isomer allows for independent manipulation of the dihedral angle if further substituted, whereas the 3,5-isomer's steric bulk is concentrated away from the pivot bond, having minimal impact on the twist.

Part 2: Electronic Properties & Reactivity[1]

Chemoselectivity (The Halogen Hierarchy)

For researchers designing downstream functionalization, the reactivity order is critical. In Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and Lithium-Halogen exchange, the reactivity follows the bond dissociation energy (BDE):

-

3-Bromo-5-chlorobiphenyl: The Br and Cl are on the same ring. Electronic communication (inductive effects) is strong. The electron-withdrawing Cl atom activates the C-Br bond towards oxidative addition slightly more than in the 3,3' case.

-

3-Bromo-3'-chlorobiphenyl: The rings are electronically isolated by the twisted single bond. The reactivity of the Br is less influenced by the Cl on the distal ring.

Site-Selective Lithiation

-

Protocol: Treatment with n-BuLi at -78°C.

-

Outcome: Both isomers will undergo selective Lithium-Bromine exchange to generate the corresponding lithio-chlorobiphenyl species.

-

Risk: The 3,5-isomer carries a higher risk of "halogen dance" (base-catalyzed migration) if the temperature is not strictly controlled, due to the proximity of the acidic proton between the halogens (C4-H).

Part 3: Synthetic Pathways

The synthesis of these isomers requires fundamentally different retrosynthetic logic.

Synthesis of 3-Bromo-5-chlorobiphenyl

Challenge: Creating an unsymmetrical substitution pattern on a single ring. Strategy: Use a "Core Desymmetrization" or a "Directed Coupling" approach.

-

Precursor:1-Bromo-3-chloro-5-iodobenzene .

-

Logic: Exploiting the rate difference between I and Br. The Iodo- site reacts with Phenylboronic acid, leaving the Bromo- and Chloro- sites intact.

Synthesis of 3-Bromo-3'-chlorobiphenyl

Challenge: Coupling two different rings without scrambling. Strategy: "Modular Assembly."

-

Precursors:1-Bromo-3-iodobenzene + 3-Chlorophenylboronic acid .

-

Logic: The Boronic acid brings the Cl-bearing ring. The Aryl Halide brings the Br-bearing ring. The Iodo- site on the aryl halide drives the coupling.

Part 4: Experimental Protocols

General Protocol: Chemoselective Suzuki-Miyaura Coupling

Applicability: This protocol is tuned for the synthesis of 3-Bromo-5-chlorobiphenyl using the high-selectivity window of I vs. Br/Cl.

Reagents:

-

1-Bromo-3-chloro-5-iodobenzene (1.0 equiv)

-

Phenylboronic acid (1.1 equiv)

-

Pd(PPh3)4 (3-5 mol%)

-

Na2CO3 (2.0 M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1)

Step-by-Step Workflow:

-

Degassing: Charge a reaction flask with the aryl iodide and phenylboronic acid. Evacuate and backfill with Argon (3x). This is critical to prevent homocoupling (Glaser type) or oxidation of the catalyst.

-

Solvation: Add degassed DME. Stir until dissolved.

-

Catalyst Addition: Add Pd(PPh3)4 under a positive stream of Argon. The solution typically turns yellow.

-

Base Addition: Add the degassed Na2CO3 solution.

-

Thermal Cycle: Heat to 60–70°C .

-

Expert Note: Do not reflux at 100°C immediately. The lower temperature favors the reaction at the C-I bond while preserving the C-Br bond.

-

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 95:5). Look for the disappearance of the starting iodide. If the reaction pushes too long, you will see traces of terphenyl (double coupling).

-

Workup: Cool to RT. Dilute with water and extract with diethyl ether. Wash organics with brine, dry over MgSO4.

-

Purification: Flash column chromatography on silica gel. Elute with 100% Hexanes to remove non-polar byproducts, then 98:2 Hexanes/EtOAc to isolate the product.

Quality Control & Validation

-

1H NMR (CDCl3):

-

3,5-isomer: Look for a triplet (t, J~1.8 Hz) around 7.5-7.6 ppm representing the proton between Br and Cl (H4). The protons at H2 and H6 will appear as doublets of triplets.

-

3,3'-isomer: The spectrum will be more complex, showing two distinct spin systems overlapping in the aromatic region.

-

-

GC-MS:

-

Both will show molecular ion peaks at m/z ~266/268/270 (isotopic pattern for Br + Cl).

-

Fragmentation patterns will differ; the 3,5-isomer often shows a stronger loss of phenyl radical compared to the 3,3'-isomer.

-

References

-

Chemoselectivity in Palladium Catalysis

- Title: Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.

-

Source: BenchChem.[1]

-

Lithium-Halogen Exchange Mechanisms

-

General Biphenyl Conformation

-

Applications in Materials (OLEDs)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

Solubility Profiling of 3-Bromo-5-chlorobiphenyl: A Technical Framework for Solvent Selection

Executive Summary

This technical guide addresses the solubility profile of 3-Bromo-5-chlorobiphenyl (CAS: 143651-26-7) , a halogenated biphenyl scaffold critical in Suzuki-Miyaura cross-coupling and medicinal chemistry.[1] Unlike generic polychlorinated biphenyls (PCBs), this specific isomer possesses asymmetric halogenation (Br/Cl), creating unique solvation thermodynamics.[1]

As exact experimental solubility values for this specific isomer are often absent in public databases, this guide synthesizes data from structural proxies (3,5-dichlorobiphenyl and 3-bromobiphenyl) and establishes a self-validating experimental protocol for researchers.[1] The focus is on enabling precise solvent selection for synthesis, purification, and analytical standard preparation.[1]

Part 1: Physicochemical Profile & Theoretical Solubility

To predict solubility behavior, we must analyze the molecular interaction forces.[1][2] 3-Bromo-5-chlorobiphenyl is a lipophilic, non-polar molecule driven almost exclusively by London Dispersion Forces .[1]

Structural Determinants[1][3][4]

-

Lipophilicity (LogP): Estimated at 5.2 – 5.6 .[1] The addition of Bromine and Chlorine atoms significantly increases hydrophobicity compared to the biphenyl core (LogP ~4.0).[1]

-

Molecular Volume: The bulky Bromine atom at the meta position disrupts crystal packing less than ortho substituents, likely resulting in a solid at room temperature (MP est. 45–60°C) compared to the liquid 3-chlorobiphenyl.[1]

-

Hansen Solubility Parameters (HSP):

Predicted Solubility Data

The following table aggregates expected solubility ranges based on "Like Dissolves Like" principles and data from structural analogs (e.g., 3,5-dichlorobiphenyl).

| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Interaction Mechanism | Application Utility |

| Aromatic Hydrocarbons | Toluene, Xylene | High (>100 mg/mL) | Primary reaction solvent; Stock solutions.[1] | |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Very High (>150 mg/mL) | Polarizability matching | Extraction; Chromatography injection.[1] |

| Ethers | THF, 1,4-Dioxane | High (>80 mg/mL) | Dipole-induced dipole | Suzuki coupling solvent.[1] |

| Alkanes | n-Hexane, Heptane | Moderate (20-50 mg/mL) | Pure Dispersion | Recrystallization (Anti-solvent).[1] |

| Polar Aprotic | DMSO, DMF | Moderate (10-40 mg/mL) | Entropy-driven (cavitation cost high) | Screening libraries; Biological assays.[1] |

| Polar Protic | Methanol, Ethanol | Low (< 5 mg/mL) | H-bond network disruption | Crystallization (Anti-solvent).[1] |

| Aqueous | Water | Insoluble (< 0.001 mg/mL) | Hydrophobic Effect | None.[1] |

Technical Insight: The asymmetry of Br and Cl usually lowers the melting point compared to the symmetric 3,5-dichloro analog, potentially increasing solubility in alkanes.

Part 2: Experimental Determination Protocol (Self-Validating System)

Do not rely solely on predictions. Use this Saturation Shake-Flask Method to generate definitive data for your specific batch. This protocol includes internal validation steps to ensure thermodynamic equilibrium is reached.

Workflow Diagram

The following diagram outlines the critical path for solubility determination, emphasizing the "Check for Equilibrium" loop often missed in rapid screens.

Caption: Figure 1. Iterative Saturation Shake-Flask method ensuring thermodynamic equilibrium is confirmed before data reporting.

Detailed Methodology

-

Preparation: Add approx. 10 mg of 3-Bromo-5-chlorobiphenyl to 1 mL of target solvent in a borosilicate glass vial.

-

Agitation: Shake at 25°C for 24 hours.

-

Filtration: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter (Nylon filters may bind the hydrophobic compound).

-

Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC (C18 column, 80:20 ACN:Water, UV @ 254 nm).

-

Equilibrium Check: Prepare a duplicate sample and shake for 48 hours . If the concentration differs by >5% from the 24h sample, extend equilibration time.

Part 3: Thermodynamic Modeling & Solvent Selection

For process chemists, selecting the right solvent involves balancing solubility with recovery (yield).[1]

The Van't Hoff Equation Application

To determine the temperature dependence of solubility (critical for recrystallization), use the Van't Hoff plot.[1] Measure solubility at three temperatures (e.g., 20°C, 40°C, 60°C).

[1]- : Mole fraction solubility.[1]

- : Enthalpy of dissolution.[1]

-

Slope: If the slope is steep, the solubility is highly temperature-dependent, making the solvent ideal for cooling crystallization.[1]

Solvent Selection Decision Tree

Use this logic to select the solvent based on your operational goal (Synthesis vs. Purification).

Caption: Figure 2.[1] Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).

Part 4: Practical Applications

Synthesis (Suzuki-Miyaura Coupling)

3-Bromo-5-chlorobiphenyl is a classic electrophile for cross-coupling.[1]

-

Preferred Solvent: Toluene/Water (4:1) or 1,4-Dioxane .[1]

-

Why: Toluene provides high solubility for the lipophilic aryl halide, while the biphasic water layer dissolves the inorganic base (

), driving the reaction at the interface.[1]

Recrystallization Strategy

Since the compound is a low-melting solid/oil, standard recrystallization is difficult.[1]

-

Recommended System: Methanol/Water or Ethanol (Cold) .[1]

-

Procedure: Dissolve the crude oil in a minimum amount of warm Ethanol.[1] Cool slowly to -20°C. The hydrophobic biphenyl will crystallize out while polar impurities remain in solution.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16322, 3-Chlorobiphenyl. Retrieved from [Link]

-

Context: Used as a structural proxy for solubility behavior and physical state (liquid/low-melting solid).[1]

-

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1][3][4]

- Context: Source of the theoretical framework for solubility parameter prediction ( ).

-

Li, Z., et al. (2020). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.[1] PubMed.[1][5] Retrieved from [Link]

- Context: Validation of the shake-flask protocol and centrifug

-

NIST Chemistry WebBook. 3-Chlorobiphenyl Thermochemistry Data. Retrieved from [Link][1]

-

Context: Thermodynamic data (Enthalpy of vaporization) used to estimate intermolecular forces.[1]

-

Sources

- 1. 3-Bromo-5-chlorophenol | C6H4BrClO | CID 22630180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chlorobiphenyl [webbook.nist.gov]

- 5. 3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Bromo-5-chlorobiphenyl molecular weight and formula C12H8BrCl

An In-Depth Technical Guide to 3-Bromo-5-chlorobiphenyl (C₁₂H₈BrCl)

Executive Summary

3-Bromo-5-chlorobiphenyl is a halogenated aromatic hydrocarbon featuring a biphenyl core structure substituted with both bromine and chlorine atoms on one of the phenyl rings. This disubstituted pattern creates a unique electronic and steric profile, making it a valuable, albeit specialized, intermediate in synthetic chemistry. Its utility primarily lies in its capacity for sequential, site-selective cross-coupling reactions, enabling the construction of complex poly-aromatic systems. This guide provides a comprehensive overview of 3-Bromo-5-chlorobiphenyl, detailing its core molecular properties, a robust synthesis protocol via Suzuki coupling, methods for analytical characterization, its reactivity profile, and essential safety considerations. The content is tailored for researchers and professionals in organic synthesis, medicinal chemistry, and materials science who require a foundational understanding of this compound for advanced applications.

Core Molecular Profile

A thorough understanding of a molecule begins with its fundamental physicochemical and structural properties. These data points are critical for predicting its behavior in chemical reactions, designing purification strategies, and interpreting analytical results.

Nomenclature and Chemical Identifiers

-

Systematic IUPAC Name : 3-Bromo-5-chlorobiphenyl

-

Alternate Name : 1-Bromo-3-chloro-5-phenylbenzene

-

Chemical Formula : C₁₂H₈BrCl

-

InChIKey : While a unique InChIKey for this specific isomer is not broadly indexed, the key for the related isomer 3-Bromo-3'-chlorobiphenyl is XDPLWYUXKVCBFV-UHFFFAOYSA-N.[1]

Physicochemical Properties

The properties of 3-Bromo-5-chlorobiphenyl are largely dictated by its biphenyl core and halogen substituents. The following table summarizes its key computed and expected properties.

| Property | Value | Source / Method |

| Molecular Weight | 267.55 g/mol | Computed from Formula |

| Exact Mass | 265.94979 Da | Computed (PubChem)[1] |

| Chemical Formula | C₁₂H₈BrCl | Confirmed |

| XLogP3 | 5.3 | Computed (PubChem)[1] |

| Physical State | Expected to be a solid at STP | Based on similar biphenyls |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Toluene, THF, CH₂Cl₂) | General Principle |

Molecular Structure

The structure consists of two phenyl rings linked by a single C-C bond. One ring is substituted at the 3- and 5-positions with bromo and chloro groups, respectively. The other phenyl ring is unsubstituted.

Caption: Molecular structure of 3-Bromo-5-chlorobiphenyl.

Synthesis and Purification

The creation of the C-C bond linking the two aryl rings is the central challenge in synthesizing biphenyl derivatives. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the gold standard for this transformation due to their high efficiency, functional group tolerance, and mild reaction conditions.

Retrosynthetic Analysis & Mechanistic Considerations

The most logical synthetic approach involves a Suzuki coupling between a halogenated benzene derivative and a phenylboronic acid. To synthesize 3-Bromo-5-chlorobiphenyl, the key disconnection is at the C-C bond between the two rings. This leads to two viable precursor pairs:

-

Route A: (3-Bromo-5-chlorophenyl)boronic acid + Iodobenzene (or Bromobenzene)

-

Route B: 1-Bromo-3-chloro-5-iodobenzene + Phenylboronic acid

Route B is often preferred in a research setting. The starting material, 1-bromo-3-chloro-5-iodobenzene, allows for a highly selective Suzuki coupling at the more reactive C-I bond, leaving the C-Br and C-Cl bonds intact for potential subsequent functionalization. This selectivity is a cornerstone of modern synthetic strategy. The palladium catalyst (e.g., Pd(PPh₃)₄) undergoes oxidative addition preferentially into the weaker C-I bond, initiating the catalytic cycle.

Experimental Protocol: Suzuki Coupling Synthesis

This protocol describes the synthesis of 3-Bromo-5-chlorobiphenyl from 1-bromo-3-chloro-5-iodobenzene and phenylboronic acid.

Materials:

-

1-Bromo-3-chloro-5-iodobenzene (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene (solvent)

-

Water (de-gassed)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3-chloro-5-iodobenzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent & Catalyst Addition: Add toluene and water (typically a 4:1 to 5:1 ratio by volume) to the flask. The mixture should be stirred and de-gassed by bubbling the inert gas through the solution for 15-20 minutes. Finally, add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

-

Reaction: Heat the mixture to reflux (approx. 85-95 °C) and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting iodide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Synthesis Workflow Diagram

Caption: Standard workflow for Suzuki coupling synthesis and purification.

Purification Protocol

The crude product obtained after workup typically contains residual starting materials, catalyst, and byproducts. Purification via flash column chromatography is essential for obtaining the high-purity compound required for subsequent research.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate). The biphenyl product is non-polar and will elute early.

-

Procedure: The crude material is dissolved in a minimal amount of dichloromethane and dry-loaded onto silica. The column is eluted with the solvent system, and fractions are collected and analyzed by TLC to isolate the pure product.

Spectroscopic and Analytical Characterization

Unambiguous characterization is a pillar of chemical synthesis. A combination of mass spectrometry and NMR spectroscopy is required to confirm the identity and purity of the synthesized 3-Bromo-5-chlorobiphenyl.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, the key diagnostic feature is the isotopic pattern arising from the presence of both bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%).

-

Expected Molecular Ion (M⁺): The mass spectrum will show a characteristic cluster of peaks for the molecular ion. The most prominent peaks will be at m/z values of approximately:

-

266 ([M]⁺, corresponding to ¹²C₁₂, ¹H₈, ⁷⁹Br, ³⁵Cl)

-

268 ([M+2]⁺, corresponding to ⁷⁹Br/³⁷Cl and ⁸¹Br/³⁵Cl)

-

270 ([M+4]⁺, corresponding to ⁸¹Br/³⁷Cl)

-

-

The relative intensities of this cluster provide a definitive fingerprint for a compound containing one Br and one Cl atom.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum will show complex multiplets in the aromatic region (approx. 7.2-7.8 ppm). The eight protons will give rise to distinct signals. The three protons on the substituted ring will appear as two doublets (or triplets with small coupling constants) and one triplet, while the five protons on the unsubstituted phenyl ring will show signals characteristic of a monosubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display 12 distinct signals for the 12 unique carbon atoms. The carbons directly bonded to the halogens (C-Br and C-Cl) will be significantly shifted and can often be identified based on established substituent effects.

| Technique | Expected Value / Peak | Interpretation |

| MS (EI) | m/z cluster at 266, 268, 270 | Confirms MW and presence of one Br and one Cl atom. |

| ¹H NMR | Signals in the ~7.2-7.8 ppm range | Confirms aromatic protons. Integration should equal 8H. |

| ¹³C NMR | 12 signals in the aromatic region | Confirms the 12 unique carbon atoms in the biphenyl structure. |

Reactivity and Potential Applications

The synthetic value of 3-Bromo-5-chlorobiphenyl stems from the differential reactivity of its halogen atoms, which allows for its use as a versatile building block.

Chemical Reactivity Profile

The reactivity of the C-X bonds in palladium-catalyzed cross-coupling reactions generally follows the order C-I > C-Br > C-Cl. This hierarchy is the foundation of its utility.

-

C-Br Bond: The C-Br bond is significantly more reactive than the C-Cl bond under typical Suzuki, Heck, or Buchwald-Hartwig amination conditions. This allows for selective functionalization at the bromine-substituted position while preserving the chlorine for a potential second, more forcing, coupling reaction.

-

Unsubstituted Ring: The unsubstituted phenyl ring can undergo electrophilic aromatic substitution (e.g., nitration, acylation), though directing effects and potential for reaction on the other ring must be considered.

Illustrative Reaction Pathway: Sequential Cross-Coupling

The differential reactivity can be exploited to build complex molecules, a strategy highly relevant in drug discovery and materials science.

Caption: Pathway for sequential functionalization of the C-Br and C-Cl bonds.

Applications in Research and Development

Halogenated biphenyls are critical precursors in several high-value research areas.[2]

-

Pharmaceuticals: The biphenyl scaffold is a common motif in drug candidates. 3-Bromo-5-chlorobiphenyl serves as a versatile starting point for creating libraries of complex molecules for biological screening.[2]

-

Agrochemicals: It can be used as a precursor for developing new herbicides and fungicides.[2]

-

Materials Science: The controlled synthesis of substituted poly-aromatic structures is fundamental to creating organic light-emitting diodes (OLEDs), organic conductors, and liquid crystals. The ability to perform sequential, site-specific reactions makes this compound a valuable tool in this field.

Safety and Handling

Hazard Identification

Based on GHS classifications for similar compounds like 3-bromo-5-chlorophenol and 3-bromo-5-chlorobenzoic acid, the following hazards should be assumed[3][4]:

-

Acute Toxicity: May be harmful or toxic if swallowed or in contact with skin.[3][4]

-

Respiratory Irritation: May cause respiratory irritation.[3][4]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Bromo-5-chlorobiphenyl, with the chemical formula C₁₂H₈BrCl, is a synthetically valuable intermediate whose utility is defined by the differential reactivity of its halogen substituents. Its synthesis is reliably achieved through palladium-catalyzed cross-coupling, and its structure can be definitively confirmed using standard analytical techniques like mass spectrometry and NMR. The ability to selectively functionalize the C-Br bond while retaining the less reactive C-Cl bond makes it an important building block for constructing complex molecular architectures for applications in drug discovery, agrochemicals, and materials science. As with all halogenated aromatic compounds, it must be handled with appropriate safety precautions in a controlled laboratory environment.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2756873, 3-Bromo-3'-chlorobiphenyl. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22630180, 3-Bromo-5-chlorophenol. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 33128, 3-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

Sources

- 1. 3-Bromo-3'-chlorobiphenyl | C12H8BrCl | CID 2756873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

- 3. 3-Bromo-5-chlorophenol | C6H4BrClO | CID 22630180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-5-chlorobiphenyl

This guide provides a comprehensive overview of the essential safety protocols and data for handling 3-Bromo-5-chlorobiphenyl in a research and development setting. Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, the following information has been synthesized from authoritative data on structurally analogous halogenated biphenyls. This approach ensures a robust and cautious framework for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

3-Bromo-5-chlorobiphenyl is a halogenated aromatic hydrocarbon. Compounds within this class, such as polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs), are known for their potential toxicity and persistence in the environment.[1][2][3] Based on data from similar chemical structures, 3-Bromo-5-chlorobiphenyl should be handled as a substance with the potential for significant health hazards.

Anticipated GHS Hazard Classifications:

| Hazard Class | Category | Hazard Statement | Source Analogy |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic or Harmful if swallowed | [4][5][6][7] |

| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic or Harmful in contact with skin | [4][5][7] |

| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic or Harmful if inhaled | [4][5][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [4][5][7][8][9][10] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [4][5][7][8][9][10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [4][5][8][9][10] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life | [6][11] |

The primary routes of exposure are inhalation, skin absorption, and ingestion.[12] Due to its biphenyl structure, there is a potential for bioaccumulation.[3]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls should be implemented to minimize risk.

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of 3-Bromo-5-chlorobiphenyl must be conducted in a certified chemical fume hood to control airborne concentrations.[3][13]

-

Ventilation: The laboratory should have adequate general ventilation.[8][13]

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[8][13]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected to provide a sufficient barrier against the anticipated hazards. The following PPE is mandatory:

| PPE Item | Specification | Rationale |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and absorption. |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and dust. |

| Skin and Body Protection | A lab coat is the minimum requirement. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or a disposable coverall (Type 5/6) is recommended.[14][15] | To prevent contamination of personal clothing and skin.[14][15] |

| Respiratory Protection | Not typically required when working in a functional fume hood. If a fume hood is not available or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent inhalation of dust or vapors. |

Safe Handling and Storage Protocols

Handling:

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5][7][8][9][11]

-

Use non-sparking tools if the material is a dust and there is a risk of dust explosion.[4]

Storage:

-

Store in a tightly closed, properly labeled container.[4][8][9][11][13]

-

Keep in a dry, cool, and well-ventilated place.[4][8][11][13]

-

Store away from incompatible materials such as strong oxidizing agents.[11][13]

-

The storage area should be secure and accessible only to authorized personnel.[8][9][13]

First-Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Step-by-Step First-Aid Protocols:

-

Inhalation: Move the affected person to fresh air immediately.[4][9][12] If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration.[4][9] Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing.[4][6] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][8][9][11] Seek medical attention if irritation develops or persists.[4][11][12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8][9][11][13] Remove contact lenses if present and easy to do.[9][11][13] Seek immediate medical attention.[4][11][13]

-

Ingestion: Do NOT induce vomiting.[4][13] Rinse mouth with water.[4][9][11] Never give anything by mouth to an unconscious person.[4][13] Call a physician or poison control center immediately.[4][7][11]

Accidental Release and Disposal Considerations

Spill Response:

-

Evacuate personnel from the immediate area.

-

Ensure adequate ventilation.

-

Wear appropriate PPE as outlined in Section 2.

-

For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[13]

-

For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a chemical waste container.

-

Prevent the spill from entering drains or waterways.[4]

-

Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.

Toxicological and Ecological Profile

While specific toxicological data for 3-Bromo-5-chlorobiphenyl is not available, the broader class of halogenated biphenyls is well-studied.

-

Mechanism of Action: Polychlorinated biphenyls (PCBs) can exert toxic effects through various mechanisms, including binding to the aryl hydrocarbon receptor (AhR), which can disrupt cellular function by altering gene transcription.[3] They can also interfere with calcium homeostasis and have endocrine-disrupting effects.[3]

-

Metabolism: Halogenated biphenyls are metabolized slowly by the cytochrome P-450 enzyme system into more polar metabolites, which can then be excreted.[3] However, their lipophilic nature leads to accumulation in fatty tissues.[3]

-

Ecological Impact: As with many halogenated aromatic compounds, 3-Bromo-5-chlorobiphenyl is expected to be very toxic to aquatic life and to persist in the environment.[6][11] Discharges into the environment must be avoided.[4]

References

-

3-Bromo-5-chlorobenzoic acid. PubChem, National Center for Biotechnology Information. [Link]

-

TOXICOLOGICAL PROFILE FOR POLYBROMINATED BIPHENYLS AND POLYBROMINATED DIPHENYL ETHERS. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

First Aid Procedures For Chemical Hazards. Workplace Material Handling & Safety. [Link]

-

3-Chlorobiphenyl (T3D0391). T3DB. [Link]

-

What is Category III and Type 5 and 6 PPE? Cleanroomshop. [Link]

-

Tychem® 6000F orange Chemical Protection suit PPE 3-B/4-B/5-B/6-B. Euro Industry. [Link]

-

3-Bromobiphenyl. PubChem, National Center for Biotechnology Information. [Link]

-

Highly toxic chlorobiphenyl and by-side impurities content and composition of technical chlorofen formulation. PubMed. [Link]

-

3-Chlorobiphenyl. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Highly toxic chlorobiphenyl and by-side impurities content and composition of technical chlorofen formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. 3-Bromobiphenyl | C12H9Br | CID 16449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]

- 13. fishersci.com [fishersci.com]

- 14. You are being redirected... [cleanroomshop.com]

- 15. euro-industry.com [euro-industry.com]

Technical Guide: Comparative Analysis of 3,5-Dihalo vs. 3,3'-Dihalo Biphenyl Isomers

This guide is structured to serve as a high-level technical reference for medicinal chemists and materials scientists. It prioritizes mechanistic understanding over rote lists, adhering to the "Senior Scientist" persona.

Executive Summary & Structural Distinction

In the optimization of biphenyl scaffolds—whether for liquid crystal mesogens or biopharmaceutical leads—the precise placement of halogen substituents dictates the molecule's electronic landscape, metabolic fate, and binding vector.

While both isomers share the formula

-

3,5-Dihalo Biphenyl: Asymmetric electronic distribution. Both halogens reside on Ring A, creating a highly electron-deficient

-system on one side, while Ring B remains electronically distinct (often unsubstituted). -

3,3'-Dihalo Biphenyl: Symmetric electronic distribution. One halogen resides on Ring A and one on Ring B. This preserves the equivalence of the rings (homo-substituted) and distributes the electron-withdrawing effect across the entire biphenyl axis.

Electronic & Conformational Landscape

The choice between these isomers is rarely arbitrary; it is a decision between localized polarization (3,5-) and distributed lipophilicity (3,3'-).

Dipole Moments and Vector Addition

-

3,5-Isomer: The two C-X bond dipoles on Ring A are at a 120° angle. Their vector sum creates a strong dipole directed through the C1-C1' bond axis (if X=Cl,

D contribution from Ring A). This makes Ring A a potent -

3,3'-Isomer: The net dipole is conformation-dependent. Biphenyls typically adopt a twist angle (

in solution). The dipoles on opposing rings can partially cancel or reinforce depending on rotation, resulting in a fluctuating, generally lower net dipole moment compared to the static polarization of the 3,5-system.

Quantitative Property Comparison

| Property | 3,5-Dihalo (Asymmetric) | 3,3'-Dihalo (Symmetric) |

| Symmetry Group | ||

| Ring A Electronics | Highly Deactivated (Electron Poor) | Moderately Deactivated |

| Ring B Electronics | Neutral / Activated (relative to Ring A) | Moderately Deactivated |

| Metabolic Soft Spots | Ring A: blocked. Ring B: exposed (esp. para). | Both Rings: para-positions exposed. |

| Crystal Packing | Head-to-Tail stacking favored (Dipole driven) | Herringbone or parallel displaced |

Synthetic Methodologies

Synthesis Workflows

The following diagram outlines the divergent synthetic logic.

Figure 1: Divergent synthetic strategies. The 3,5-isomer relies on desymmetrization of a tri-halo core or coupling a di-halo block, while 3,3'-isomers often utilize homo-coupling of identical subunits.

Protocol: Selective Synthesis of 3,5-Dichlorobiphenyl

Note: This protocol avoids the common pitfall of poly-halogen exchange by using a distinct leaving group (Bromine vs. Chlorine).

-

Reagents: 1-Bromo-3,5-dichlorobenzene (1.0 eq), Phenylboronic acid (1.1 eq),

(3 mol%), -

Solvent System: DME/Water (3:1) – Degassed thoroughly to prevent homocoupling.

-

Procedure:

-

Charge reaction vessel with aryl bromide and catalyst under Argon.

-

Add degassed solvent and base.

-

Heat to 85°C for 4 hours. Monitor by HPLC.

-

Critical Step: The C-Br bond is significantly more labile than the C-Cl bonds, ensuring chemoselective coupling at the 1-position without disturbing the 3,5-dichloro motif.

-

-

Purification: Silica gel chromatography (Hexanes). 3,5-isomers typically elute faster than mono-substituted byproducts due to high lipophilicity.

Biological & Pharmacological Implications[1]

Metabolic Stability (The "Metabolic Blocking" Effect)

In drug design, halogens are often used to block CYP450-mediated oxidation.

-

3,5-Substitution: Effectively "armors" one entire ring. The 3 and 5 positions are blocked by halogens, and the steric bulk often shields the 4-position (para) from enzymatic approach. However, this leaves the other ring (Ring B) completely vulnerable to oxidation, typically at the 4'-position.

-

Strategy: Use 3,5-substitution to anchor the molecule in a hydrophobic pocket, then functionalize Ring B to tune solubility.

-

-

3,3'-Substitution: Leaves the para-position (4 and 4') on both rings open. CYP450 enzymes can readily hydroxylate these positions to form 4,4'-dihydroxy metabolites (resembling bisphenol structures).

-

Risk:[1] 3,3'-Dihalo biphenyls (like PCB 11) are known to metabolize into hydroxylated species that can mimic hormones or undergo sulfation [1].

-

SAR Decision Matrix

Use the following logic flow to select the correct isomer for your lead optimization campaign.

Figure 2: Strategic decision tree for scaffold selection. 3,5-isomers are preferred for metabolic blocking, while 3,3'-isomers offer symmetry.

References

-

Hu, X., et al. (2020). 3,3'-Dichlorobiphenyl Is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells. Environmental Science & Technology.[2] [Link]

-

Grimm, F. A., et al. (2013). Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology. [Link]

-

Li, X., et al. (2018). Suzuki-Miyaura Coupling of Arylboronic Acids. Journal of the American Chemical Society. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Site-Selective Suzuki Coupling of 3-Bromo-5-chlorobiphenyl

Introduction: The Strategic Value of Site-Selective Cross-Coupling

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the ability to construct complex molecular architectures with precision is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of C-C bond formation, valued for its functional group tolerance and operational simplicity.[1] This guide delves into a nuanced application of this powerful reaction: the site-selective mono-arylation of a dihalogenated biphenyl, specifically 3-bromo-5-chlorobiphenyl.

The selective functionalization of polyhalogenated aromatic compounds is a critical strategy for the modular synthesis of complex molecules. It allows for the stepwise introduction of different substituents, creating a pathway to diverse chemical libraries from a single, readily available starting material. 3-Bromo-5-chlorobiphenyl presents a classic case for chemoselectivity, where the differential reactivity of the C-Br and C-Cl bonds can be harnessed to achieve a specific synthetic outcome. This application note provides the foundational principles, a field-tested protocol, and expert insights for achieving high selectivity in the Suzuki coupling at the more reactive C-Br position.

Mechanistic Rationale: Exploiting the Halogen Reactivity Gradient

The success of a site-selective Suzuki-Miyaura coupling on a substrate bearing multiple, distinct halogen atoms hinges on the kinetics of the initial, rate-determining step: the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[2] The established reactivity trend for aryl halides in palladium-catalyzed couplings is:

C-I > C-OTf > C-Br >> C-Cl

This hierarchy is primarily governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-Br bond (approx. 81 kcal/mol) is significantly weaker than the C-Cl bond (approx. 96 kcal/mol), making it more susceptible to cleavage and oxidative addition by the electron-rich Pd(0) catalyst.[3] By carefully controlling reaction conditions—particularly temperature and catalyst system—it is possible to effect the coupling exclusively at the C-Br bond, leaving the more robust C-Cl bond intact for subsequent transformations.

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below. The selectivity for 3-bromo-5-chlorobiphenyl is determined in the first step (Oxidative Addition), where the Pd(0) complex preferentially inserts into the weaker C-Br bond.

Diagram 1: Catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Site-Selective Arylation

This protocol provides a robust method for the selective Suzuki-Miyaura coupling of 3-bromo-5-chlorobiphenyl with a generic arylboronic acid. The conditions are optimized to favor mono-arylation at the C-Br position with high selectivity.

Materials:

-

3-Bromo-5-chlorobiphenyl (1.0 eq)

-

Arylboronic acid (1.1 - 1.2 eq)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

-

Tricyclohexylphosphine hydrotetrafluoroborate [PCy₃·HBF₄] (0.04 eq, 4 mol%)

-

Cesium Carbonate [Cs₂CO₃] (2.0 eq)

-

Toluene (Anhydrous)

-

Deionized Water

-

Schlenk flask or similar reaction vessel for inert atmosphere

-

Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath, and inert gas line (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-chlorobiphenyl (1.0 eq), the chosen arylboronic acid (1.1 eq), and cesium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate small vial, briefly mix Palladium(II) Acetate (0.02 eq) and Tricyclohexylphosphine hydrotetrafluoroborate (0.04 eq).

-

Assembly: Add the catalyst/ligand mixture to the Schlenk flask.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous toluene (to achieve a substrate concentration of approx. 0.1-0.2 M) followed by deionized water (10% of the toluene volume). The biphasic mixture is crucial for the reaction.

-

Reaction Execution: Lower the flask into a preheated oil bath set to 80 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours. Look for the disappearance of the starting material and the appearance of a new, higher Rf (on normal phase silica) product spot.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-aryl-5-chlorobiphenyl.

Data Presentation: Expected Outcomes and Conditions

The following table summarizes typical conditions and expected outcomes for the site-selective Suzuki coupling. The choice of catalyst and ligand is critical; bulky, electron-rich phosphine ligands like tricyclohexylphosphine (PCy₃) are highly effective for promoting the oxidative addition of the C-Br bond while leaving the C-Cl bond untouched under these conditions.[2]

| Parameter | Recommended Condition | Rationale & Notes |

| Substrate | 3-Bromo-5-chlorobiphenyl | Dihalogenated arene with distinct halogen reactivities. |

| Coupling Partner | Arylboronic Acid (1.1 eq) | A slight excess ensures complete consumption of the limiting reagent. |

| Palladium Source | Pd(OAc)₂ (2 mol%) | A common, reliable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. |

| Ligand | PCy₃·HBF₄ (4 mol%) | Bulky, electron-rich phosphine that facilitates oxidative addition at the C-Br bond and stabilizes the Pd(0) catalyst. The salt form is more air-stable and easier to handle. |

| Base | Cs₂CO₃ (2.0 eq) | Strong, soluble base effective in promoting the transmetalation step.[2] K₃PO₄ or K₂CO₃ can also be used. |

| Solvent System | Toluene / H₂O (10:1 v/v) | Biphasic system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents. |

| Temperature | 80 °C | Provides sufficient thermal energy for C-Br activation without promoting significant C-Cl coupling. Higher temperatures (>100-110 °C) risk loss of selectivity.[4] |

| Expected Yield | 75-95% | Yields are substrate-dependent but are generally high for this transformation.[2] |

| Selectivity (Br vs. Cl) | >95:5 | Excellent selectivity is expected under these conditions due to the large difference in bond dissociation energies. |

Trustworthiness: A Self-Validating System

To ensure the integrity of the experimental outcome, the following validation steps are crucial:

-

Confirmation of Structure: The structure of the final product, 3-aryl-5-chlorobiphenyl, must be unequivocally confirmed.

-

¹H and ¹³C NMR Spectroscopy: This will verify the successful formation of the new biaryl linkage and, critically, the retention of the chlorine atom. The proton and carbon signals of the chlorinated ring will show characteristic splitting patterns and chemical shifts distinct from the starting material.

-

Mass Spectrometry (GC-MS or LC-MS): The molecular ion peak will confirm the mass of the desired product. The isotopic pattern for the single chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be clearly visible, providing definitive evidence that the chlorine atom was not displaced.

-

-

Assessment of Selectivity: The purity of the crude reaction mixture should be assessed to confirm the site-selectivity.

-

GC-MS Analysis of Crude Product: This is the most direct method to quantify selectivity. Look for the absence or negligible presence of the di-arylated byproduct (from coupling at both Br and Cl sites) and the unreacted starting material. The presence of any 3-bromo-5-aryl-biphenyl would indicate incomplete reaction.

-

Expertise & Experience: Field-Proven Insights

-

The "Ligandless" Myth: While some Suzuki reactions can proceed with just a palladium salt (often termed "ligandless"), these typically rely on the solvent or substrate to act as a weak ligand. For achieving high selectivity with challenging substrates like bromo-chloro arenes, the use of a well-defined, bulky, electron-rich phosphine ligand is strongly recommended. It provides faster, cleaner reactions and more reproducible results.

-

Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can lead to catalyst deactivation (formation of palladium oxides) and homocoupling of the boronic acid. Meticulous degassing of solvents and maintaining a positive pressure of an inert gas like Argon or Nitrogen throughout the setup and reaction is critical for high yields and catalyst longevity.

-

Base Quality Matters: The base is not merely a spectator; it is essential for activating the boronic acid to form the more nucleophilic borate species, which participates in the transmetalation step.[5] Ensure the base (e.g., Cs₂CO₃) is dry and of high purity. Inconsistent base quality can be a hidden source of poor reaction performance.

-

Managing Boronic Acid Homocoupling: A common side reaction is the homocoupling of the arylboronic acid to form a symmetrical biaryl. This is often promoted by trace oxygen. While a slight excess of the boronic acid is used, minimizing this side reaction through a robust inert atmosphere technique will simplify purification and improve the overall process economy.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995. URL: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. URL: [Link]

-

The Chemists' Cookbook. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 2021. URL: [Link]

- Google Patents. Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. CN102351620A.

-

Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002. URL: [Link]

-

Smith, R. C. et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016. URL: [Link]

-

Myers, A. G. The Suzuki Reaction. Harvard University Chemistry 115 Handout. URL: [Link]

-

Transtutors. Briefly explain why aryl bromides and iodides, rather than aryl... (1 Answer). Transtutors, 2022. URL: [Link]

-

Yin, L. et al. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 2017. URL: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. URL: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Unlocking Molecular Diversity: A Guide to Sequential Cross-Coupling of 3-Bromo-5-chlorobiphenyl

Introduction: The Strategic Imperative for Selective Functionalization

In the landscape of modern drug discovery and materials science, the precise construction of complex molecular architectures is paramount. Substituted biphenyl scaffolds are privileged motifs, appearing in numerous pharmaceuticals, agrochemicals, and organic electronics. 3-Bromo-5-chlorobiphenyl presents itself as a versatile and economically attractive starting material for the synthesis of diverse derivatives. The differential reactivity of its carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds offers a strategic handle for selective, sequential functionalization. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of sequential cross-coupling reactions using this substrate. We will delve into the mechanistic underpinnings of selectivity and provide detailed, field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

The Principle of Chemoselective Coupling: Exploiting Halogen Reactivity

The success of sequential cross-coupling on polyhalogenated arenes hinges on the inherent differences in the reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The bond dissociation energy of the C-X bond plays a crucial role, with the general reactivity trend being C-I > C-Br > C-Cl.[1] This predictable hierarchy allows for the selective reaction of the more labile C-Br bond under milder conditions, leaving the more robust C-Cl bond intact for a subsequent transformation.

The choice of the palladium catalyst, and particularly the phosphine ligand, is critical for modulating reactivity and achieving high selectivity.[2] For the initial coupling at the C-Br position, standard catalysts like Pd(PPh₃)₄ can often be employed. To activate the less reactive C-Cl bond in the second step, more electron-rich and bulky ligands, such as those developed by Buchwald and coworkers (e.g., SPhos, XPhos), are typically required to facilitate the oxidative addition.[2]

This strategic, stepwise approach enables the introduction of two different functionalities onto the biphenyl core, significantly expanding the accessible chemical space from a single starting material.

Experimental Workflows: A Visual Guide

The following diagrams illustrate the logical flow of sequential cross-coupling reactions for the differential functionalization of 3-bromo-5-chlorobiphenyl.

Caption: Workflow for sequential C-C bond formation.

Caption: Workflow for sequential C-C and C-N bond formation.

Detailed Application Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices.

Protocol 1: Sequential Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-Aryl'-biphenyl

This two-step protocol first addresses the more reactive C-Br bond, followed by the coupling of the C-Cl bond.

Step 1: Monoselective Suzuki-Miyaura Coupling at the C-Br Position

-

Rationale: Standard Suzuki-Miyaura conditions are employed to selectively target the C-Br bond.[3] The choice of a relatively mild catalyst and base minimizes the risk of premature reaction at the C-Cl position.

-

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromo-5-chlorobiphenyl (1.0 equiv), the first arylboronic acid (1.1 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add Pd(PPh₃)₄ (5 mol%).

-

Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-5-chlorobiphenyl intermediate.

-

Step 2: Suzuki-Miyaura Coupling at the C-Cl Position

-

Rationale: The less reactive C-Cl bond requires a more active catalytic system. The use of a bulky, electron-rich phosphine ligand like SPhos is crucial for efficient oxidative addition of the aryl chloride to the palladium center.[2]

-

Procedure:

-

To an oven-dried Schlenk flask, add the 3-aryl-5-chlorobiphenyl intermediate from Step 1 (1.0 equiv), the second arylboronic acid (1.2 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).

-

Evacuate and backfill the flask with argon three times.

-

Add palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

-

Add a degassed solvent such as toluene or 1,4-dioxane.

-

Heat the reaction mixture to 100-110 °C and stir for 18-36 hours, monitoring by TLC or GC-MS.

-

After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the final 3-aryl-5-aryl'-biphenyl.

-

| Parameter | Step 1 (C-Br Coupling) | Step 2 (C-Cl Coupling) |

| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos |

| Base | K₃PO₄ | Cs₂CO₃ |

| Solvent | 1,4-Dioxane/Water | Toluene or 1,4-Dioxane |

| Temperature | 90 °C | 100-110 °C |

| Typical Yield | 70-90% | 60-85% |

Protocol 2: Sequential Sonogashira and Buchwald-Hartwig Amination

This protocol demonstrates the synthesis of a dissymmetrically substituted biphenyl with an alkyne and an amine functionality.

Step 1: Selective Sonogashira Coupling at the C-Br Position

-

Rationale: The Sonogashira reaction provides a powerful method for the formation of C-C triple bonds.[4] A copper co-catalyst is often used to facilitate the reaction, though copper-free conditions are also well-established.

-

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromo-5-chlorobiphenyl (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).

-

Evacuate and backfill with argon.

-

Add a degassed solvent such as triethylamine or a mixture of toluene and diisopropylamine.

-

Add the terminal alkyne (1.2 equiv) via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC.

-

Upon completion, dilute with diethyl ether and filter through Celite to remove the amine salts.

-

Wash the filtrate with saturated ammonium chloride solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the 3-alkynyl-5-chlorobiphenyl intermediate.

-

Step 2: Buchwald-Hartwig Amination at the C-Cl Position

-

Rationale: The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[5] The use of a strong base and a specialized ligand is necessary to achieve coupling with the less reactive aryl chloride.

-

Procedure:

-

In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the 3-alkynyl-5-chlorobiphenyl intermediate (1.0 equiv), Pd₂(dba)₃ (2 mol%), a suitable Buchwald ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

-

Add the amine (1.2 equiv) and degassed toluene.

-

Seal the tube and heat to 100 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with ethyl acetate, filter through Celite, and concentrate.

-

Purify the residue by flash column chromatography to afford the final 3-alkynyl-5-aminobiphenyl product.

-

| Parameter | Step 1 (Sonogashira) | Step 2 (Buchwald-Hartwig) |

| Catalyst System | PdCl₂(PPh₃)₂ / CuI | Pd₂(dba)₃ / XPhos |

| Base | Triethylamine | Sodium tert-butoxide |

| Solvent | Triethylamine or Toluene/DIPA | Toluene |

| Temperature | RT - 60 °C | 100 °C |

| Typical Yield | 75-95% | 65-90% |

One-Pot Sequential Coupling: An Efficient Alternative

For certain substrate combinations, a one-pot sequential coupling can be an efficient alternative to a two-step procedure, saving time and resources.[2] This approach relies on careful control of reaction conditions to achieve selective transformations in a single reaction vessel.

Conceptual One-Pot Protocol (Suzuki-Suzuki):

-

Perform the first Suzuki coupling at the C-Br position under milder conditions (e.g., lower temperature, weaker base).

-

Upon completion of the first step, add the second boronic acid, a more active ligand, and potentially a stronger base to the same reaction vessel.

-

Increase the reaction temperature to drive the second coupling at the C-Cl position to completion.

While offering improved efficiency, one-pot procedures may require more extensive optimization to minimize side reactions, such as homocoupling of the boronic acids or double coupling with the first boronic acid.[6]

Troubleshooting and Considerations for Success

-

Incomplete Conversion: If the reaction at the C-Cl position is sluggish, consider increasing the catalyst loading, using a more active ligand (e.g., a third-generation Buchwald ligand), or employing a higher reaction temperature.

-

Homocoupling: The formation of biaryl byproducts from the coupling of two boronic acid molecules can be minimized by the slow addition of the boronic acid or by using a 1:1 stoichiometry of the aryl halide and boronic acid.

-

Purification: The polarity of the substituted biphenyls can vary significantly depending on the introduced functional groups. A careful selection of the eluent system for column chromatography is essential for effective purification.

-

Inert Atmosphere: Strict adherence to inert atmosphere techniques (e.g., using Schlenk lines or a glovebox) is crucial, as palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.

Conclusion